molecular formula C13H16FNO3S B12270925 8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol

8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B12270925
M. Wt: 285.34 g/mol
InChI Key: TZGLGPKZMSAMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a bicyclic structure with a fluorobenzenesulfonyl group

Preparation Methods

The synthesis of 8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a suitable azabicyclo[3.2.1]octane derivative with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction conditions often involve the use of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzenesulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the azabicyclo[3.2.1]octane core provides structural rigidity. These interactions can modulate the activity of biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Similar compounds to 8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol include:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other bicyclic compounds.

Properties

Molecular Formula

C13H16FNO3S

Molecular Weight

285.34 g/mol

IUPAC Name

8-(4-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C13H16FNO3S/c14-9-1-5-13(6-2-9)19(17,18)15-10-3-4-11(15)8-12(16)7-10/h1-2,5-6,10-12,16H,3-4,7-8H2

InChI Key

TZGLGPKZMSAMIC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.